1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone (CB-13) is a synthetic compound classified as a cannabinoid receptor agonist. It exhibits a preference for peripheral cannabinoid receptors, specifically CB1 and CB2 receptors, located outside the central nervous system. [, , ] In scientific research, CB-13 serves as a valuable tool for investigating the roles of peripheral cannabinoid receptors in various physiological processes, including pain modulation, inflammation, and cardiovascular function. [, , , ]
CB 13 is classified as a potent agonist of the cannabinoid receptors CB1 and CB2. Its chemical identification is supported by its CAS number 432047-72-8. The compound has been studied for its effects on various biological pathways, particularly in relation to the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which plays a crucial role in metabolic regulation and inflammation .
The synthesis of CB 13 involves several steps that can vary depending on the desired purity and yield. A common method includes:
Specific details about reaction conditions (temperature, duration) and yields are often proprietary or vary in reported literature.
The molecular structure of CB 13 reveals significant features pertinent to its function as a receptor agonist:
The three-dimensional conformation of CB 13 allows it to effectively interact with CB1 and CB2 receptors, which is critical for its biological activity .
CB 13 can participate in various chemical reactions typical of organic compounds:
Research indicates that CB 13 can also exhibit reactivity with other biological molecules under specific conditions, potentially leading to novel therapeutic applications .
The mechanism of action for CB 13 primarily involves its interaction with cannabinoid receptors:
CB 13 exhibits several notable physical and chemical properties:
These properties influence how CB 13 can be formulated for therapeutic use .
CB 13 has several promising applications in scientific research and medicine:
CB-13 (1-benzyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) is a novel ligand of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in cancer cell death. In non-small cell lung cancer (NSCLC) cells, CB-13 binds PPARγ, triggering transactivation of PPAR response elements (PPREs). This activation upregulates pro-apoptotic pathways, evidenced by:
Table 1: PPARγ-Mediated Apoptotic Targets of CB-13 in NSCLC
Target Molecule | Effect of CB-13 | Functional Outcome |
---|---|---|
Caspase-3/9 | Increased activity | Executioner apoptosis |
PARP | Cleavage | DNA repair failure |
Bcl-2 | Downregulation | Loss of anti-apoptotic protection |
PPRE-luciferase | Enhanced activity | PPARγ pathway activation |
CB-13 acts as a preferential agonist at cannabinoid receptors, with higher affinity for CB1 (IC₅₀: 15 nM) than CB2 (IC₅₀: 98 nM). Its peripheral restriction is critical for minimizing CNS side effects:
CB-13 induces endoplasmic reticulum (ER) stress and reactive oxygen species (ROS) generation, creating a cytotoxic loop in cancer cells:
Table 2: ER Stress Markers Regulated by CB-13
ER Stress Pathway | Key Components | Change by CB-13 |
---|---|---|
PERK-eIF2α | p-PERK, p-eIF2α, ATF4 | Upregulated |
Unfolded Protein Response (UPR) | GRP78, CHOP | Elevated |
ROS-ER Stress Nexus | NADPH oxidase 4 (Nox4) | Activated |
CB-13 influences exosome biogenesis and cargo in tumor microenvironments (TME), impacting drug resistance and metastasis:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7